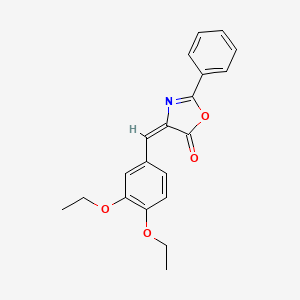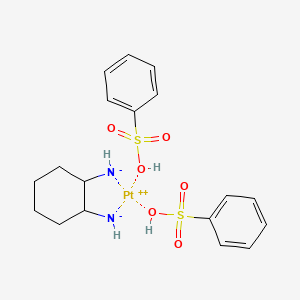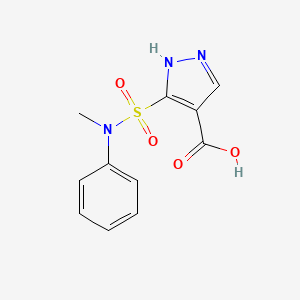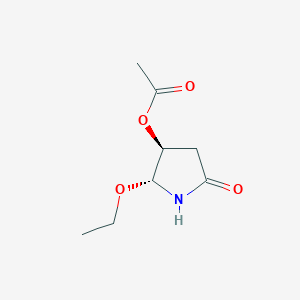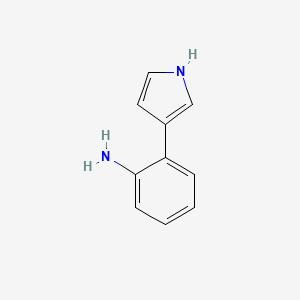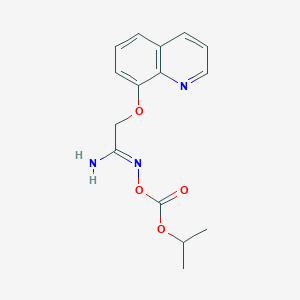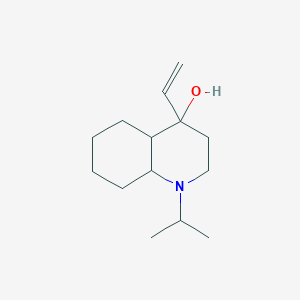
4-Ethenyl-1-(propan-2-yl)decahydroquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-4-vinyldecahydroquinolin-4-ol is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-4-vinyldecahydroquinolin-4-ol involves several steps, typically starting with the preparation of the quinoline core. Common synthetic routes include:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
Catalytic methods: Utilizing catalysts such as clay or ionic liquids to facilitate the reaction, which can be recycled and reused.
One-pot reactions: Combining multiple reaction steps into a single process to improve efficiency and reduce waste.
Industrial production methods may involve scaling up these laboratory techniques, ensuring that the reactions are safe, cost-effective, and environmentally friendly.
Analyse Chemischer Reaktionen
1-Isopropyl-4-vinyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Substitution: Replacing one functional group with another, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-4-vinyldecahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-4-vinyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-4-vinyldecahydroquinolin-4-ol can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
4-Hydroxyquinoline: A derivative with significant biological activities.
Indole derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.
The uniqueness of 1-Isopropyl-4-vinyldecahydroquinolin-4-ol lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62233-89-0 |
|---|---|
Molekularformel |
C14H25NO |
Molekulargewicht |
223.35 g/mol |
IUPAC-Name |
4-ethenyl-1-propan-2-yl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C14H25NO/c1-4-14(16)9-10-15(11(2)3)13-8-6-5-7-12(13)14/h4,11-13,16H,1,5-10H2,2-3H3 |
InChI-Schlüssel |
CSSKKACLAFJZIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(C2C1CCCC2)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)

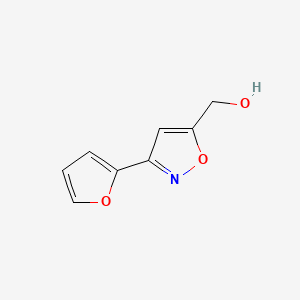
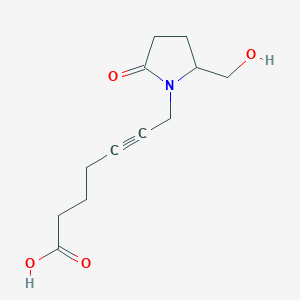
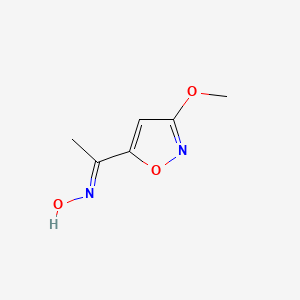
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
